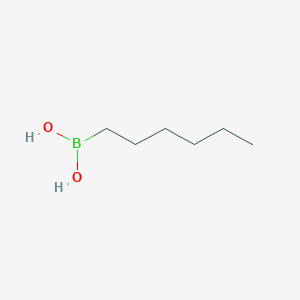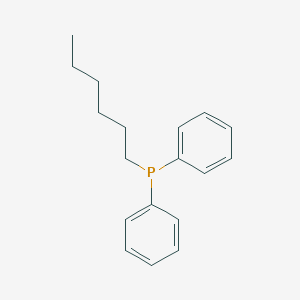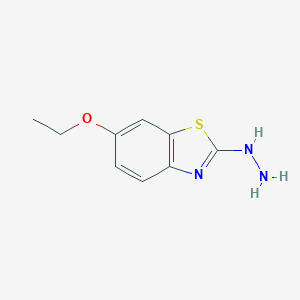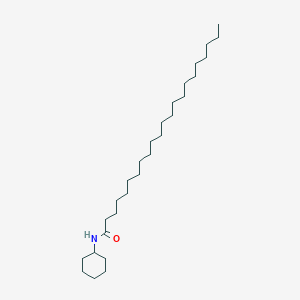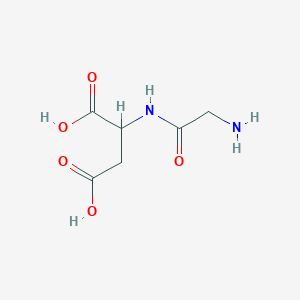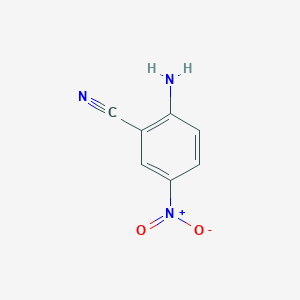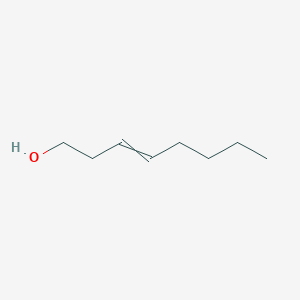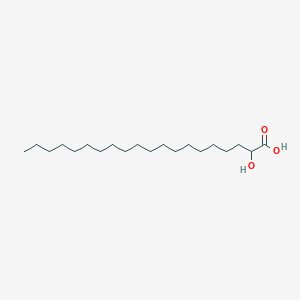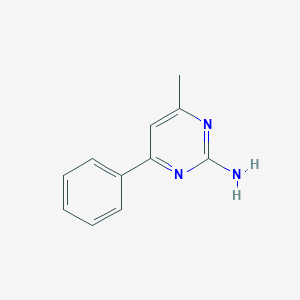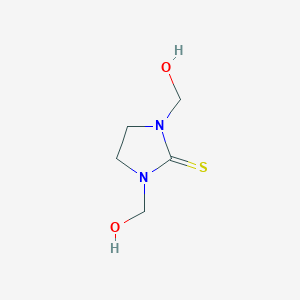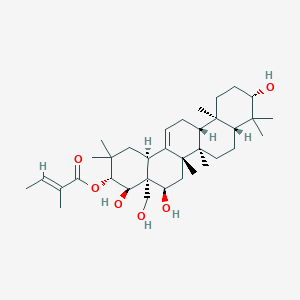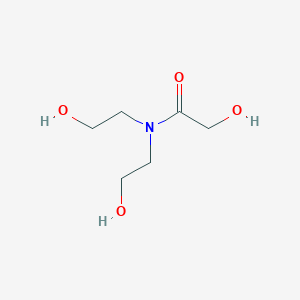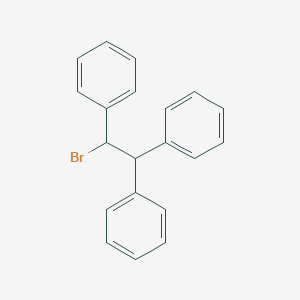
1-Bromo-1,2,2-triphenylethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1,2,2-triphenylethane is a chemical compound that belongs to the group of triphenylethanes. It is a white crystalline solid that is soluble in organic solvents such as benzene, toluene, and chloroform. This compound has been used extensively in scientific research due to its unique properties and applications in various fields.
Mechanism Of Action
The mechanism of action of 1-Bromo-1,2,2-triphenylethane is not well understood. However, it is believed to act as a radical initiator in some reactions. It has also been shown to undergo photolysis under certain conditions, leading to the formation of free radicals.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Bromo-1,2,2-triphenylethane. However, it has been shown to have estrogenic activity in some studies, indicating that it may have an impact on hormonal balance in the body.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Bromo-1,2,2-triphenylethane in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, its limited solubility in water and some organic solvents can be a limitation in certain experiments.
Future Directions
There are several future directions for research on 1-Bromo-1,2,2-triphenylethane. One area of interest is its potential as a radical initiator in organic synthesis. Further studies are also needed to understand its mechanism of action and potential impact on hormonal balance in the body. Additionally, research on the synthesis of new derivatives of 1-Bromo-1,2,2-triphenylethane may lead to the development of new organic compounds with unique properties and applications.
Synthesis Methods
The synthesis of 1-Bromo-1,2,2-triphenylethane involves the reaction of triphenylethylene with bromine in the presence of a catalyst such as iron(III) bromide. This reaction results in the formation of 1-Bromo-1,2,2-triphenylethane along with hydrogen bromide as a byproduct.
Scientific Research Applications
1-Bromo-1,2,2-triphenylethane has been used in various scientific research applications. One of the most significant applications of this compound is in the field of organic chemistry. It is used as a reagent for the preparation of other organic compounds such as triphenylmethane dyes, triphenylphosphine oxide, and triphenylmethanol.
properties
CAS RN |
18495-77-7 |
|---|---|
Product Name |
1-Bromo-1,2,2-triphenylethane |
Molecular Formula |
C20H17Br |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
(1-bromo-2,2-diphenylethyl)benzene |
InChI |
InChI=1S/C20H17Br/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H |
InChI Key |
PXVGWCYECQPJFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)Br |
Other CAS RN |
18495-77-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



